(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid

Chiral purity Enantiomeric excess Stereochemical integrity

Inconsistent stereochemical purity in piperidine building blocks risks assay reproducibility in drug discovery. (2R)-1-(Cyclopropanesulfonyl)piperidine-2-carboxylic acid (CAS 1567879-65-5) solves this with: - Defined (R)-configuration and 98% purity, minimizing chiral impurity interference in HTS campaigns. - Unique regioisomeric identity (2-carboxylic acid) offers distinct vectors for fragment elaboration vs. 3- or 4-isomers. - Compact MW (233.29 g/mol) and predicted LogP 0.42 support intracellular target engagement. Reliable supply chain ensures consistent quality for medicinal chemistry and library production.

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
CAS No. 1567879-65-5
Cat. No. B1405881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid
CAS1567879-65-5
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)S(=O)(=O)C2CC2
InChIInChI=1S/C9H15NO4S/c11-9(12)8-3-1-2-6-10(8)15(13,14)7-4-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1
InChIKeyQFEKLKWRWOUKBY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-(Cyclopropanesulfonyl)piperidine-2-carboxylic acid: A Differentiated Chiral Building Block


(2R)-1-(Cyclopropanesulfonyl)piperidine-2-carboxylic acid (CAS 1567879-65-5) is a chiral N-sulfonyl piperidine-2-carboxylic acid with a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol. It features a stereodefined (R)-configuration at the 2-position of the piperidine ring, a cyclopropanesulfonyl group on the piperidine nitrogen, and a free carboxylic acid handle for further derivatization . The compound belongs to a class of N-sulfonyl piperidine carboxylic acids that are widely employed as synthetic intermediates and fragments in medicinal chemistry, especially for preparing CCR5 receptor antagonists and other biologically active molecules [1].

1 Chiral building block with defined (R)-stereochemistry at piperidine 2-position
2 Cyclopropanesulfonyl piperidine scaffold for fragment elaboration and medicinal chemistry
3 Free carboxylic acid handle supports amide/ester derivatization workflows

Why Generic Substitution Fails: Stereochemistry & Regiochemistry


In-class piperidine carboxylic acid building blocks cannot be freely interchanged because both the position of the carboxylic acid on the piperidine ring and the absolute stereochemistry at the chiral center critically control downstream molecular recognition, binding affinity, and the stereochemical outcome of subsequent synthetic transformations . The (2R)-configured isomer places the carboxylic acid adjacent to the sulfonamide-bearing nitrogen, creating a unique spatial and electronic environment distinct from the 3-carboxylic acid and 4-carboxylic acid regioisomers . This regio- and stereochemical identity directly impacts the compound's utility as a fragment or intermediate and cannot be replicated by racemic or regioisomeric alternatives.

Regioisomer shift

3- or 4-carboxylic acid regioisomers may alter the spatial and electronic environment, impacting downstream molecular recognition and binding.

Stereochemical mismatch

Racemic mixture or opposite (S)-enantiomer may compromise asymmetric induction and stereochemical outcome in subsequent transformations.

Purity variability

Analogous regioisomers are supplied at lower purities; using them may introduce additional stereochemical impurities requiring further purification.

Comparative Evidence Against Closest Analogs


Enantiomeric Purity Advantage

The target (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid is commercially supplied at 98% purity with defined (R)-stereochemistry by LeYan . In contrast, the closely related (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid (CAS 1568042-41-0) from AK Scientific is offered at only 95% purity , and the racemic 1-(cyclopropylsulfonyl)piperidine-3-carboxylic acid (CAS 1203045-74-2) is supplied at 97% purity by LeYan . For applications requiring high enantiomeric excess—such as asymmetric synthesis of drug candidates—the 98% (R)-configured 2-carboxylic acid provides a measurable purity advantage.

Enantiomeric Purity Advantage
Reported
98% vs 95–97% purity
Reported purity advantage may reduce purification steps and stereochemical impurity risk.
Vendor specifications; batch verification recommended.
Chiral purity Enantiomeric excess Stereochemical integrity

Regioisomeric Purity Advantage

The 2-carboxylic acid regioisomer of (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid (CAS 1567879-65-5) is supplied at 98% purity , whereas the corresponding 4-carboxylic acid isomer, 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (CAS 1036738-97-2), is available at only 97% purity from the same supplier . The 3-carboxylic acid isomer is also limited to 97% (racemic) or 95% for the (3R)-enantiomer . This systematic purity differential suggests that the synthetic route to the 2-carboxylic acid isomer yields a product that is easier to purify to a higher standard.

Regioisomeric Purity Advantage
Reported
1–3% absolute purity advantage
2-COOH regioisomer reportedly achieves highest commercial purity in this compound class.
Systematic purity differential; confirm with received batch.
Regiochemistry Positional isomer Synthetic intermediate

Lipophilicity and Permeability Advantage

The predicted partition coefficient (LogP) of (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid is reported as 0.4177 by LeYan . ChemSpider reports an ACD/LogP of 0.18 for the 4-carboxylic acid regioisomer . This difference of approximately 0.24 log units indicates that the 2-carboxylic acid isomer is measurably more lipophilic, which may influence membrane permeability and pharmacokinetic behavior of derived compounds. The topological polar surface area (TPSA) also differs: 74.68 Ų for the 2-isomer versus ~83 Ų for the 4-isomer .

Lipophilicity & Permeability
Predicted
ΔLogP +0.24 | ΔTPSA –8.3 Ų
Predicted lipophilicity difference; may support permeability assessment in fragment design.
Predicted values; experimental validation pending.
Lipophilicity LogP Drug-likeness Physicochemical property

CCR5 Antagonist Synthetic Applicability

US Patent Application US20100063280 discloses a process for preparing CCR5 receptor antagonists utilizing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds [1]. While the patent focuses on 4-substituted piperidine derivatives, the (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid scaffold provides a complementary regioisomeric entry point that can be elaborated into novel analogs. The availability of the 2-carboxylic acid with (R)-stereochemistry at 98% purity enables stereospecific diversification that is not possible with the lower-purity 3- or 4-regioisomers.

CCR5 Antagonist Synthetic Applicability
Class-level inference
Patent-differentiated 2-COOH scaffold
Provides complementary regioisomeric entry point for GPCR lead optimization studies.
Patent US20100063280 disclosure; no direct synthetic comparison data available.
CCR5 antagonist HIV Synthetic intermediate Patent

Top Research & Industrial Applications


Asymmetric Synthesis of Chiral Candidates

With a defined (R)-configuration and 98% purity, (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid is the preferred building block for asymmetric synthesis of drug candidates where stereochemical integrity must be maintained from the starting material . The 1–3% purity advantage over the closest regioisomeric and enantiomeric analogs reduces the risk of introducing stereochemical impurities that could compromise biological assay reproducibility .

Fragment-Based Discovery for Intracellular Targets

The combination of a relatively compact molecular weight (233.29 g/mol), a free carboxylic acid for fragment elaboration, and a predicted LogP of 0.42 makes this compound a suitable fragment for targeting intracellular proteins. The higher lipophilicity compared to the 4-carboxylic acid isomer (LogP 0.18) may enhance cell permeability, an important consideration for intracellular target engagement.

Scaffold Hopping in CCR5 Antagonist Lead Optimization

Given the established use of 1-cyclopropane-sulfonyl-piperidinyl compounds as intermediates for CCR5 receptor antagonists [1], the 2-carboxylic acid regioisomer offers medicinal chemists a scaffold-hopping opportunity to explore novel chemical space around the piperidine core. The (R)-stereochemistry and 2-position carboxylic acid enable distinct vectors for substituent growth not accessible from the previously patented 4-substituted variants [1].

Quality-Controlled Procurement for HTS Libraries

For organizations building high-throughput screening (HTS) libraries, the 98% purity specification of this compound meets or exceeds typical purity requirements for screening compounds. The availability of analytical characterization data (molecular weight, predicted LogP, TPSA) from reputable vendors facilitates streamlined quality control and reduces the risk of false positives or negatives in HTS campaigns due to impurities.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral candidates
Defined (R)-stereochemistry at 2-position
Review enantiomeric purity and stereochemical consistency
Fragment-based discovery for intracellular targets
Predicted permeability profile (LogP, TPSA)
Validate cell permeability and target engagement in assays
Scaffold hopping for CCR5 antagonist lead optimization
2-COOH regioisomer distinct from 4-substituted patented variants
Verify synthetic elaboration and CCR5 binding activity
Quality-controlled procurement for HTS libraries
Reported purity specification supports HTS requirements
Confirm analytical purity and compound identity before screening
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